3',5'-Dichloro-3-(4-fluorophenyl)propiophenone
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Overview
Description
3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11Cl2FO. It is characterized by the presence of dichloro and fluorophenyl groups attached to a propiophenone backbone. This compound is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-fluorobenzene in the presence of a base such as aluminum chloride (AlCl3). This Friedel-Crafts acylation reaction proceeds under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and minimize by-products. The final product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone
- 3’,5’-Dichloro-3-(4-methylphenyl)propiophenone
- 3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone
Uniqueness
3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone is unique due to the specific positioning of its chloro and fluoro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-7-11(8-13(17)9-12)15(19)6-3-10-1-4-14(18)5-2-10/h1-2,4-5,7-9H,3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEVBSDHCGMXDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644600 |
Source
|
Record name | 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-76-8 |
Source
|
Record name | 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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